(2E)-1-(2-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(2-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a 2-chlorophenyl group at the 1-position and a 2-methylphenyl (o-tolyl) group at the 3-position, linked via an (E)-configured propenone bridge.
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-2-3-7-13(12)10-11-16(18)14-8-4-5-9-15(14)17/h2-11H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNJFWDFZOFNER-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.
Scientific Research Applications
(2E)-1-(2-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and other proteins involved in critical cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Key Structural Features :
- Methyl Substituent : The 2-methylphenyl group introduces steric hindrance, influencing molecular packing in the crystalline state .
- Conjugated System : The α,β-unsaturated ketone backbone facilitates π-π stacking and charge transfer, relevant to photophysical properties .
Structural Comparison
Chalcone derivatives with variations in aryl substituents and substitution patterns exhibit distinct structural and electronic properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Selected Chalcone Derivatives
Key Observations :
- Substituent Position : Ortho-substituents (e.g., 2-Cl, 2-CH3) increase steric hindrance compared to para-substituents, affecting molecular conformation and crystal packing .
- Halogen Effects : Dichlorinated analogs (e.g., 3,4-Cl2) exhibit stronger intermolecular interactions via halogen bonds, influencing melting points and solubility .
- Electron-Donating Groups : Methoxy substituents enhance electron density, altering UV-Vis absorption profiles and NLO activity .
Physical and Chemical Properties
The substituents significantly influence melting points, solubility, and photophysical behavior:
Table 2: Comparative Physical Properties
*SHG = Second Harmonic Generation; KDP = Potassium Dihydrogen Phosphate reference.
†Estimated based on analogous compounds.
Key Findings :
- Melting Points : Dichlorinated derivatives show higher melting points due to stronger intermolecular forces .
- NLO Activity : Methoxy-substituted chalcones exhibit enhanced SHG efficiency due to increased charge transfer .
- Solubility : Para-substituted analogs display better solubility in polar solvents compared to ortho-substituted derivatives .
Biological Activity
(2E)-1-(2-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant interest due to its diverse biological activities. This article will delve into the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Overview of Chalcones
Chalcones are a class of aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system connecting two phenyl rings. The compound in focus features a chlorine substituent on one ring and a methyl group on the other, which can influence its biological properties significantly. The synthesis typically involves the Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and 2-methylacetophenone in the presence of a base like sodium hydroxide.
Antimicrobial Properties
Chalcones have been extensively studied for their antimicrobial effects. Research indicates that this compound exhibits notable antibacterial and antifungal activities:
- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 0.0048 mg/mL to 0.025 mg/mL against these pathogens .
- Antifungal Activity : The compound also demonstrates antifungal properties, with effective inhibition observed against Candida albicans and other fungal strains. MIC values for antifungal activity vary but are comparable to those observed for antibacterial effects .
| Biological Activity | Pathogen/Organism | MIC (mg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0048 |
| Antibacterial | Escherichia coli | 0.025 |
| Antifungal | Candida albicans | 0.039 |
Anti-inflammatory and Anticancer Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory and anticancer effects:
- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially through the modulation of pro-inflammatory cytokines.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by interacting with various molecular targets involved in cell proliferation and survival. The mechanism often involves acting as a Michael acceptor, which allows it to modify nucleophilic sites on proteins, thereby inhibiting their function.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Michael Addition : The α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor. This property facilitates reactions with thiol groups in proteins, leading to enzyme inhibition and modulation of cellular signaling pathways.
- Target Interaction : The compound's interactions with specific proteins can disrupt critical cellular processes, contributing to its antimicrobial and anticancer activities .
Case Studies
Several studies have highlighted the biological activities of chalcones similar to this compound:
- Study on Antimicrobial Effects : A comparative study evaluated various chalcone derivatives against common bacterial strains, revealing that compounds with halogen substituents exhibited enhanced activity compared to their non-substituted counterparts .
- Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that chalcone derivatives could induce apoptosis through caspase activation pathways, suggesting their potential as therapeutic agents in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
